molecular formula C36H40N6O9 B12324844 4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B12324844
M. Wt: 700.7 g/mol
InChI Key: AXCXJCIVUCYJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. This compound is particularly valuable in the study of proteolytic enzymes, such as chymotrypsin, cathepsin G, and peptidyl prolyl isomerase . It is known for its ability to produce a colorimetric change upon enzymatic cleavage, making it a useful tool in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide involves multiple steps, starting with the protection of amino acids and the formation of peptide bonds. The general synthetic route includes:

    Protection of Amino Acids: Protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are used to protect the amino groups of the amino acids.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Attachment of 4-Nitroanilide: The final step involves the coupling of the peptide with 4-nitroaniline to form the complete compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide primarily undergoes enzymatic cleavage reactions. These reactions are catalyzed by proteolytic enzymes, resulting in the release of 4-nitroaniline, which can be detected colorimetrically.

Common Reagents and Conditions

    Enzymes: Chymotrypsin, cathepsin G, peptidyl prolyl isomerase.

    Buffers: Tris-HCl, HEPES, phosphate-buffered saline (PBS).

    Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C).

Major Products Formed

The major product formed from the enzymatic cleavage of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is 4-nitroaniline, which exhibits a yellow color under alkaline conditions .

Scientific Research Applications

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is widely used in scientific research due to its versatility and specificity. Some of its applications include:

Mechanism of Action

The mechanism of action of succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide involves its cleavage by specific proteolytic enzymes. The peptide bond between the amino acids is hydrolyzed, releasing 4-nitroaniline. This release can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity. The molecular targets include chymotrypsin, cathepsin G, and peptidyl prolyl isomerase, which recognize and cleave the peptide substrate .

Comparison with Similar Compounds

Similar Compounds

  • N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
  • N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
  • N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide

Uniqueness

Succinimidyl-alanyl-phenylalanyl-prolyl-phenylalanine 4-nitroanilide is unique due to its specific sequence of amino acids, which makes it a preferred substrate for certain proteolytic enzymes. Its ability to produce a distinct color change upon cleavage enhances its utility in various assays, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[[1-[[1-(4-nitro-N-[1-oxo-3-phenyl-1-(pyrrolidine-2-carbonylamino)propan-2-yl]anilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N6O9/c1-23(38-31(43)18-19-32(44)45)33(46)39-29(21-24-9-4-2-5-10-24)36(49)41(26-14-16-27(17-15-26)42(50)51)30(22-25-11-6-3-7-12-25)35(48)40-34(47)28-13-8-20-37-28/h2-7,9-12,14-17,23,28-30,37H,8,13,18-22H2,1H3,(H,38,43)(H,39,46)(H,44,45)(H,40,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCXJCIVUCYJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)C(=O)NC(=O)C4CCCN4)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N6O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.